(3,5-dimethoxyphenyl)methanesulfonamide
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Overview
Description
(3,5-Dimethoxyphenyl)methanesulfonamide is a chemical compound with the molecular formula C9H13NO4S and a molecular weight of 231.27 g/mol . It is a member of the sulfonamide class of compounds, which are known for their diverse applications in medicinal chemistry and industrial processes. The compound is characterized by the presence of a methanesulfonamide group attached to a 3,5-dimethoxyphenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-dimethoxyphenyl)methanesulfonamide typically involves the reaction of 3,5-dimethoxyaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely, ensuring consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
(3,5-Dimethoxyphenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(3,5-Dimethoxyphenyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antibacterial and antifungal properties.
Mechanism of Action
The mechanism of action of (3,5-dimethoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonamide: A simpler sulfonamide with similar chemical properties.
2C-H: A phenethylamine derivative with a similar structure but different functional groups.
Uniqueness
(3,5-Dimethoxyphenyl)methanesulfonamide is unique due to the presence of both methoxy groups and the sulfonamide group, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
1078627-86-7 |
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Molecular Formula |
C9H13NO4S |
Molecular Weight |
231.3 |
Purity |
95 |
Origin of Product |
United States |
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